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A-75925

HIV-1 protease inhibitor resistance I84V mutation antiviral drug selection

HIV-1 protease inhibitors within the same mechanistic class are not functionally interchangeable due to compound-specific resistance mutation signatures. A-75925 is a peptidomimetic HIV-1 protease inhibitor (discontinued Phase 2, Abbott) with a documented I84V resistance mutation profile, supplied exclusively for research use in antiviral studies and protease inhibitor resistance investigations. - Enables isolation of I84V protease mutants under cell culture selection pressure, differentiated from saquinavir and DMP 323 resistance patterns - Demonstrates quantifiable synergistic antiviral activity with NRTIs (zidovudine) and NNRTIs (RD4-2217) in MT-4 cell assays, serving as a validated reference for benchmarking novel combination regimens - Linear peptidomimetic scaffold with six defined stereocenters provides a structurally distinct comparator for SAR studies against cyclic urea and hydroxyethylamine isostere inhibitors

Molecular Formula C44H54N4O8
Molecular Weight 766.9 g/mol
CAS No. 129467-48-7
Cat. No. B1664249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-75925
CAS129467-48-7
SynonymsA 75925;  A-75925;  A75925
Molecular FormulaC44H54N4O8
Molecular Weight766.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C44H54N4O8/c1-29(2)37(47-43(53)55-27-33-21-13-7-14-22-33)41(51)45-35(25-31-17-9-5-10-18-31)39(49)40(50)36(26-32-19-11-6-12-20-32)46-42(52)38(30(3)4)48-44(54)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-40,49-50H,25-28H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,54)/t35-,36-,37-,38-,39+,40+/m0/s1
InChIKeyTZRRVSCDIPHXHN-RRUVMKMCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-75925 Procurement Guide: HIV-1 Protease Inhibitor with Validated Research-Use Characteristics (CAS 129467-48-7)


A-75925 (CAS 129467-48-7) is a peptidomimetic inhibitor of human immunodeficiency virus type 1 (HIV-1) protease originally developed by Abbott Laboratories [1]. The compound has a molecular weight of 766.92 g/mol, molecular formula C₄₄H₅₄N₄O₈, and contains six defined stereocenters [2]. A-75925 reached Phase 2 clinical evaluation before discontinuation and is currently supplied exclusively for research use in antiviral studies and protease inhibitor resistance investigations [1][3]. Its established role as a research tool compound stems from documented resistance mutation profiles and synergistic activity patterns with other antiretroviral agents [4].

Why A-75925 Cannot Be Substituted with Other HIV-1 Protease Inhibitors: Resistance Profile Differentiation


HIV-1 protease inhibitors within the same mechanistic class are not functionally interchangeable for research applications due to compound-specific resistance mutation signatures and differential susceptibility to known viral escape variants [1]. A-75925 demonstrates a distinct resistance mutation profile compared to structurally related protease inhibitors including Ro 31-8959 (saquinavir) and cyclic urea inhibitors such as DMP 323 [1]. The I84V mutation, a clinically relevant substitution in the protease active site, confers differential resistance across these compounds, making A-75925 a specific tool for investigating I84V-mediated resistance mechanisms [1]. Additionally, A-75925 exhibits quantifiable synergistic antiviral activity with nucleoside reverse transcriptase inhibitors and NNRTIs, a property that may vary among protease inhibitors and influences its utility in combination studies [2].

Quantitative Comparative Evidence for A-75925 Selection: Resistance, Synergy, and Structural Differentiation


A-75925 Demonstrates I84V Mutation Selection in Resistance Induction, Differentiating Its Resistance Pathway from DMP 323

When HIV-1 was propagated in cell culture under selection pressure, A-75925 and DMP 323 (a symmetric cyclic urea protease inhibitor) generated different resistance mutation signatures [1]. The I84V mutation in HIV-1 protease was specifically isolated from virus passaged in the presence of A-75925 and Ro 31-8959, whereas DMP 323 selection resulted in distinct mutation patterns [1]. This differential mutation selection provides researchers with a tool to generate specific protease variants for structure-function studies.

HIV-1 protease inhibitor resistance I84V mutation antiviral drug selection resistance mutation profiling

A-75925 Exhibits Synergistic Antiviral Activity with Zidovudine in HIV-1 Replication Inhibition

In combination studies using HIV-1 (HTLV-IIIB strain) replication assays in MT-4 cells, A-75925 demonstrated synergistic inhibition when co-administered with zidovudine (AZT, a nucleoside reverse transcriptase inhibitor) [1]. This synergy pattern establishes A-75925 as a validated tool for investigating protease inhibitor–NRTI combination effects, contrasting with compounds that may show additive or antagonistic interactions with NRTIs.

antiviral synergy combination therapy HIV-1 replication protease inhibitor

A-75925 Displays Structural and Pharmacological Differentiation from Symmetric Cyclic Urea Protease Inhibitors

A-75925 is a peptidomimetic HIV-1 protease inhibitor with a linear scaffold, structurally and pharmacologically distinct from symmetric cyclic urea inhibitors such as DMP 323 and AHA 008 [1]. The Nillroth et al. (1997) study explicitly treats A-75925, DMP 323, and Ro 31-8959 (saquinavir) as distinct comparator compounds for resistance selection studies, confirming they represent different chemical series within the protease inhibitor class [1]. Structural differences between linear peptidomimetics and cyclic ureas translate to distinct resistance susceptibility profiles, as documented in the I84V mutation analysis [1].

protease inhibitor scaffold chemical structure differentiation binding mode drug design

A-75925 Works Synergistically with NNRTI RD4-2217 in HIV-1 Replication Inhibition

In vitro HIV-1 replication assays demonstrated that the combination of A-75925 with the nonnucleoside reverse transcriptase inhibitor (NNRTI) RD4-2217 produced synergistic inhibition [1]. This protease inhibitor–NNRTI synergy provides a reference point for dual-target antiviral strategy evaluation, distinguishing A-75925 from protease inhibitors lacking documented NNRTI synergy data.

NNRTI protease inhibitor combination dual-target inhibition synergy

Research Application Scenarios for A-75925: Validated Use Cases Based on Published Evidence


Generation of I84V HIV-1 Protease Mutant Viruses for Resistance Mechanism Studies

Researchers can employ A-75925 in cell culture selection experiments to isolate HIV-1 variants carrying the I84V protease mutation, as demonstrated in direct comparative resistance selection studies against DMP 323 and Ro 31-8959 [1]. The I84V mutant generated under A-75925 selection pressure can subsequently be used for structural analysis, enzyme kinetics characterization, and cross-resistance profiling against other protease inhibitors.

Protease Inhibitor–NRTI Combination Antiviral Efficacy Studies

A-75925 provides a validated reference protease inhibitor for evaluating combination antiviral strategies with nucleoside reverse transcriptase inhibitors such as zidovudine, with documented synergistic inhibition of HIV-1 replication in MT-4 cell assays [1]. This established synergy pattern enables researchers to benchmark novel protease inhibitors or combination regimens against a known synergistic pair.

Protease Inhibitor–NNRTI Dual-Target Combination Investigation

The documented synergistic antiviral activity of A-75925 with NNRTI RD4-2217 in HIV-1 replication assays [1] positions this compound as a tool for mechanistic studies of dual-target inhibition and for screening novel NNRTI candidates for additive or synergistic effects with protease inhibitors.

Peptidomimetic Scaffold Reference for Protease Inhibitor SAR Studies

As a linear peptidomimetic HIV-1 protease inhibitor structurally distinct from cyclic urea-based compounds (DMP 323, AHA 008) and hydroxyethylamine isosteres (saquinavir), A-75925 serves as a scaffold reference compound for comparative structure-activity relationship investigations examining how inhibitor backbone architecture influences resistance susceptibility and binding interactions [1].

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